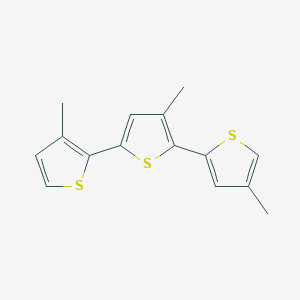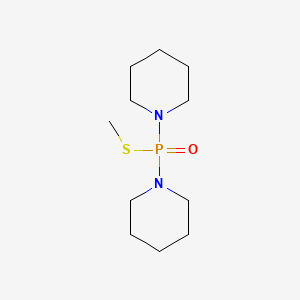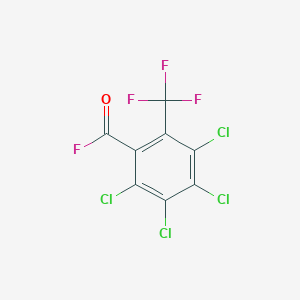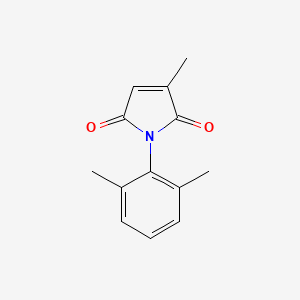
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene is an organic compound that belongs to the class of substituted cyclohexenes This compound is characterized by the presence of a fluorine atom and a pentylcyclohexyl group attached to the cyclohexene ring
Métodos De Preparación
The synthesis of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and 4-pentylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrogenation: The double bond in the cyclohexene ring can be hydrogenated using catalysts like palladium on carbon to form the saturated cyclohexane derivative.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene can be compared with other similar compounds such as:
1-Fluoro-4-(4-isopropylcyclohexyl)cyclohexene: This compound has an isopropyl group instead of a pentyl group, leading to differences in steric and electronic properties.
1-Fluoro-4-(4-methylcyclohexyl)cyclohexene: The presence of a methyl group results in different reactivity and physical properties compared to the pentyl-substituted compound.
1-Fluoro-4-(4-tert-butylcyclohexyl)cyclohexene: The bulky tert-butyl group significantly affects the compound’s conformational stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
| 119266-76-1 | |
Fórmula molecular |
C17H29F |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1-fluoro-4-(4-pentylcyclohexyl)cyclohexene |
InChI |
InChI=1S/C17H29F/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h12,14-16H,2-11,13H2,1H3 |
Clave InChI |
WCXILYWKRCISHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(=CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


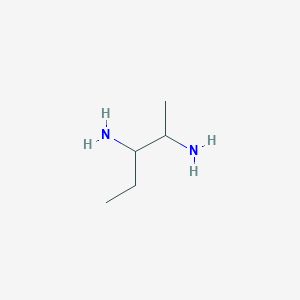
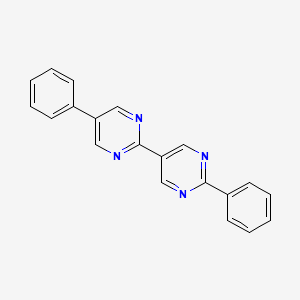
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)

